4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine
Description
Properties
Molecular Formula |
C12H15N5 |
|---|---|
Molecular Weight |
229.28 g/mol |
IUPAC Name |
4-[6-(dimethylamino)pyrimidin-4-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H15N5/c1-17(2)12-6-11(15-7-16-12)8-3-4-9(13)10(14)5-8/h3-7H,13-14H2,1-2H3 |
InChI Key |
AHMDEKFJMIDNQO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=NC(=C1)C2=CC(=C(C=C2)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine typically involves the reaction of 4,6-dichloropyrimidine with 4-(dimethylamino)aniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Pyrimidine Ring Functionalization
The pyrimidine core (6-(dimethylamino)pyrimidin-4-yl) may undergo Suzuki coupling to attach the benzene diamine moiety. For example:
-
Starting Material : A halogenated pyrimidine (e.g., 2-chloro-4-(pyridin-3-yl)pyrimidine) .
-
Catalyst : Palladium-based catalysts (e.g., Pd(OAc)₂ with ligands like dppf) .
-
Coupling Partner : A benzene diamine derivative (e.g., benzene-1,2-diamine boronic acid) .
| Reaction Type | Key Components | Conditions | Outcome |
|---|---|---|---|
| Suzuki Coupling | Pyrimidine halide, benzene diamine boronic acid, Pd catalyst | DMF, 80–100°C, inert atmosphere | Coupled pyrimidine-benzene product |
Amination and Substitution Reactions
The benzene-1,2-diamine moiety enables further functionalization:
-
Acylation : Reaction with acid chlorides or anhydrides to form amides, using bases like pyridine or Et₃N.
-
Alkylation : Reactions with alkyl halides under basic conditions to introduce alkyl groups.
Dimethylamino Group Reactivity
The dimethylamino group on the pyrimidine may participate in:
-
Electrophilic Substitution : Directed by the amino group to introduce substituents at specific positions.
-
Quaternization : Reaction with alkylating agents (e.g., methyl iodide) to form quaternary ammonium salts .
Functional Group Contributions
| Functional Group | Reactivity Type | Example Reactions |
|---|---|---|
| Benzene-1,2-diamine | Nucleophilic | Acylation, alkylation, metal-catalyzed coupling |
| Pyrimidine Ring | Electrophilic | Substitution, cross-coupling (Suzuki) |
| Dimethylamino | Basic/Nucleophilic | Quaternization, alkylation |
Mechanistic Insights
-
Nucleophilic Attack : The amino groups on benzene act as nucleophiles, enabling condensation or substitution reactions.
-
Electrophilic Aromatic Substitution : The pyrimidine ring’s electron-deficient nature facilitates electrophilic substitution, guided by the dimethylamino group.
Structural Similarity to Bioactive Compounds
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine | Pyrimidine + benzene diamine | Potential EGFR inhibition (hypothetical) |
| Nilotinib | Pyrimidine + benzene amine | Tyrosine kinase inhibitor |
| Imatinib | Pyrimidine + benzene amine | Targeted cancer therapy |
Spectroscopic Techniques
-
NMR : Identifies aromatic protons, amino groups, and pyrimidine substituents (e.g., δ 8.26 ppm for NH₂ groups) .
-
Mass Spectrometry : Confirms molecular weight and fragmentation patterns.
Reaction Monitoring
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine exhibit potent activity against various cancer cell lines. For instance, studies have demonstrated that derivatives of pyrimidine compounds can inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. Compounds with similar structures have shown significant inhibition of tumor growth in preclinical models, suggesting potential applications in cancer therapy .
Antimicrobial Properties
The compound's structural features allow it to interact with biological targets effectively, leading to antimicrobial activity. Research into related pyrimidine derivatives has revealed their effectiveness against bacterial strains, making them candidates for developing new antibiotics .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. The inhibition of these enzymes can lead to therapeutic effects in conditions such as diabetes and obesity by modulating metabolic processes .
Case Studies
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods including cyclocondensation reactions involving pyrimidine derivatives and aromatic amines. The ability to modify the structure allows for the exploration of different derivatives that may enhance biological activity or selectivity for specific targets.
Mechanism of Action
The mechanism of action of 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural and functional differences between the target compound and analogs from the evidence:
Research Implications and Limitations
- Gaps in Data: Direct biological activity or pharmacokinetic data for the target compound are absent in the evidence.
- Contradictions: ’s thieno-pyrimidine derivative has higher molecular weight and complexity, which could hinder bioavailability compared to the simpler target compound .
Biological Activity
4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a dimethylamino group and a benzene ring with two amine functionalities.
Research indicates that this compound exhibits various biological activities, primarily through interactions with specific molecular targets:
- Inhibition of Enzymes : The compound has shown potential as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial in the synthesis of nucleotides. Studies have demonstrated that derivatives of similar structures can bind to DHFR with varying affinities, suggesting that modifications can enhance potency .
- Anticancer Activity : Some pyrimidine derivatives have been reported to inhibit the epidermal growth factor receptor (EGFR), leading to apoptosis in cancer cells. This indicates that this compound may also exhibit anticancer properties by targeting similar pathways .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Case Study 1: Anticancer Potential
In a study evaluating the anticancer properties of pyrimidine derivatives, compounds similar to this compound were found to significantly inhibit cell proliferation in various cancer cell lines. The mechanism involved the induction of apoptosis through EGFR inhibition .
Case Study 2: Antimicrobial Effects
Another investigation focused on the antimicrobial activity of pyrimidine-based compounds against E. coli and S. aureus. The results indicated that certain derivatives exhibited potent antibacterial effects, with MIC values suggesting effectiveness comparable to standard antibiotics .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies suggest that modifications on the benzene and pyrimidine rings can significantly impact biological activity. For example, substituents at specific positions on the benzene ring have been correlated with enhanced enzyme inhibition and increased potency against cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-(6-(Dimethylamino)pyrimidin-4-yl)benzene-1,2-diamine?
- Answer : Synthesis typically involves coupling pyrimidine precursors with substituted benzene-1,2-diamines. Reductive amination or nucleophilic aromatic substitution is commonly employed. For example, sodium borohydride reduction of Schiff bases under controlled conditions can yield the target compound, as demonstrated in analogous imidazo[1,2-a]pyridine syntheses . Post-synthesis characterization via NMR and high-resolution mass spectrometry (HRMS) is critical for structural validation .
Q. How can the crystal structure of this compound be determined using X-ray crystallography?
- Answer : Single-crystal X-ray diffraction is the gold standard. Use SHELXL for refinement, as it is widely validated for small-molecule crystallography . Key steps include optimizing crystal growth (e.g., slow evaporation in polar solvents) and validating space group symmetry. Reference methodologies from structurally similar compounds, such as 4-Nitro--(pyridin-4-ylmethylidene)benzene-1,2-diamine, to refine data collection parameters .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Answer :
- NMR : NMR identifies aromatic proton environments and amine proton shifts (e.g., δ 6.5–7.5 ppm for benzene protons; δ 2.5–3.5 ppm for dimethylamino groups) .
- FT-IR : Confirms amine N-H stretches (~3300 cm) and pyrimidine C=N vibrations (~1600 cm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]) with <2 ppm error .
Advanced Research Questions
Q. How do electronic effects of the dimethylamino group influence the compound’s reactivity in cross-coupling reactions?
- Answer : The dimethylamino group acts as an electron-donating substituent, activating the pyrimidine ring toward electrophilic substitution. This enhances reactivity in Suzuki-Miyaura couplings, as observed in structurally related pyrimidin-4-yl derivatives . Density functional theory (DFT) calculations (e.g., using Gaussian 16) can quantify charge distribution and predict regioselectivity .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Answer : Discrepancies (e.g., in enzyme inhibition vs. cellular activity) may arise from differential cell permeability or off-target effects. Use orthogonal assays:
- Enzymatic assays : Measure direct target binding (e.g., fluorescence polarization).
- Cell-based assays : Validate activity in physiologically relevant models (e.g., NF-κB inhibition studies using luciferase reporters) .
- Metabolic stability tests : Assess compound degradation in liver microsomes .
Q. How can crystallographic fragment screening optimize the compound’s binding affinity to target proteins?
- Answer : Co-crystallize the compound with its protein target to identify interaction hotspots. Fragment-based approaches, as applied to FAD-dependent oxidoreductases, reveal opportunities for functional group substitution (e.g., modifying the benzene-1,2-diamine moiety to enhance hydrogen bonding) . Iterative refinement using programs like PHENIX improves resolution (<2.0 Å) .
Q. What computational methods predict the compound’s solubility and stability under physiological conditions?
- Answer :
- Molecular dynamics (MD) : Simulate solvation free energy in explicit water models (e.g., TIP3P) using Desmond .
- Quantitative structure-property relationship (QSPR) : Predict LogP and pKa via ChemAxon or ACD/Labs, validated against experimental data for analogues like 4-(Trifluoromethoxy)benzene-1,2-diamine .
- Degradation pathways : Use machine learning (e.g., RAST) to identify hydrolytically labile bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
